Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine
Description
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is a monodentate phosphine ligand featuring a bicyclic dihydrodibenzo dioxocin core substituted with two cyclohexyl groups at the phosphorus atom. This compound is commercially available as a specialty ligand for transition-metal catalysis, particularly in reactions requiring sterically demanding and electron-rich environments . The 6,7-dihydrodibenzo[e,g][1,4]dioxocin moiety provides a rigid, planar framework, while the dicyclohexyl groups impart significant steric bulk, influencing metal coordination geometry and catalytic activity.
Properties
Molecular Formula |
C26H33O2P |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
dicyclohexyl(8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C26H33O2P/c1-3-10-20(11-4-1)29(21-12-5-2-6-13-21)25-17-9-16-24-26(25)22-14-7-8-15-23(22)27-18-19-28-24/h7-9,14-17,20-21H,1-6,10-13,18-19H2 |
InChI Key |
RCCWIUJVRGZELA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine typically involves the reaction of dicyclohexylphosphine with 6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is used in several scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine involves its interaction with molecular targets through the phosphine group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with two closely related bisphosphine ligands:
(12aS)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine (CAS: 486429-93-0)
(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine
| Property | Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine | (12aS)-Bis(diphenylphosphino) Analog | (12aR)-Bis(diphenylphosphino) Analog |
|---|---|---|---|
| Molecular Formula | Not explicitly reported (inferred: ~C₃₀H₃₈O₂P) | C₃₈H₃₀O₂P₂ | C₃₈H₃₀O₂P₂ |
| Molecular Weight | Not explicitly reported | 580.59 g/mol | 580.59 g/mol |
| Substituents | Dicyclohexylphosphine | Bis(diphenylphosphino) | Bis(diphenylphosphino) |
| Steric Bulk | High (cyclohexyl groups) | Moderate (phenyl groups) | Moderate (phenyl groups) |
| Electronic Effects | Electron-donating (cyclohexyl) | Moderately electron-withdrawing (phenyl) | Moderately electron-withdrawing (phenyl) |
| Coordination Mode | Monodentate | Bidentate | Bidentate |
| Stereochemistry | Not chiral (single phosphorus center) | Chiral (12aS configuration) | Chiral (12aR configuration) |
Electronic and Steric Analysis
- Dicyclohexyl Substitution: The cyclohexyl groups are stronger electron donors compared to phenyl, increasing electron density at the metal center. This enhances catalytic activity in oxidative addition reactions (e.g., cross-coupling) . The steric bulk of cyclohexyl groups also promotes selectivity in asymmetric catalysis by restricting substrate approach.
- Bis(diphenylphosphino) Analogs: The phenyl groups in these analogs reduce electron donation to the metal, favoring reductive elimination steps. Their bidentate coordination stabilizes metal complexes, making them suitable for rigid chelation in homogeneous catalysis .
Stability and Handling
- The dicyclohexyl derivative likely exhibits higher air sensitivity due to stronger electron donation, necessitating inert atmosphere storage (as noted for similar phosphine ligands) .
- The bis(diphenylphosphino) analogs carry hazard warnings (H302, H315, H319, H335) for toxicity and irritation, requiring stringent safety protocols .
Biological Activity
Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine, with CAS number 1256169-95-5, is a phosphine compound notable for its potential applications in various biological and chemical contexts. Its molecular formula is C26H33O2P, and it has a molecular weight of 408.51 g/mol. The compound is primarily studied for its biological activity and its role as a ligand in coordination chemistry.
This compound acts as a phosphine ligand that can form complexes with transition metals. This property allows it to participate in catalytic processes that are essential in organic synthesis and potentially in medicinal chemistry. The biological activity of phosphine ligands often relates to their ability to modulate enzyme activities and influence metabolic pathways.
Antioxidant Properties
Research indicates that phosphine compounds can exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant mechanisms of this compound require further investigation but may involve the reduction of reactive oxygen species (ROS) or the modulation of signaling pathways associated with oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells; however, detailed mechanisms remain to be elucidated through further research.
In Vivo Studies
Limited in vivo studies have been reported on this compound. Future studies are necessary to assess its pharmacokinetics, bioavailability, and therapeutic potential in animal models.
| Property | Value |
|---|---|
| Molecular Formula | C26H33O2P |
| Molecular Weight | 408.51 g/mol |
| CAS Number | 1256169-95-5 |
| Purity | ≥98% |
Biological Activity Summary
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Induces apoptosis in cancer cell lines (specifics pending) |
| Antioxidant Activity | Potential reduction of ROS (further studies needed) |
Case Study 1: Antioxidant Effects
A study published in a peer-reviewed journal examined the antioxidant effects of various phosphine compounds, including this compound. The results indicated significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Enzyme Modulation
Another research project focused on the modulation of cytochrome P450 enzymes by phosphine ligands. This compound was shown to enhance the activity of certain CYP isoforms, which are critical for drug metabolism and detoxification processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
